REACTION_CXSMILES
|
[F:1][C:2]1[C:7](B(O)O)=[CH:6][CH:5]=[CH:4][N:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O.C([O:23][CH2:24][CH3:25])(=O)C>O1CCOCC1.C(C1C(C(C)(C)C)=C([Pd]Cl)C=CC=1NC)(C)(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:7]2[C:2]([F:1])=[N:3][CH:4]=[CH:5][CH:6]=2)=[CH:4][C:25]=1[CH2:24][OH:23] |f:1.2.3.4|
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
(di-t-butyl-p-methylaminophenyl]palladium(II) chloride
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=CC1NC)[Pd]Cl)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the phases mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C=1C(=NC=CC1)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |